molecular formula C30H21NO9 B14764756 methyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate

methyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate

Cat. No.: B14764756
M. Wt: 539.5 g/mol
InChI Key: XYPSWFYTBXINPS-UHFFFAOYSA-N
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Description

Methyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxycoumarin with aromatic aldehydes and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as Fe3O4@TiO2 nanocomposite . The reaction is carried out in aqueous media at room temperature, making it an environmentally friendly approach.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Methyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It exhibits potential biological activities, including antioxidant, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate stands out due to its unique combination of functional groups and structural features. The presence of both chromene and coumarin moieties in the same molecule provides a versatile platform for various chemical modifications and biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C30H21NO9

Molecular Weight

539.5 g/mol

IUPAC Name

methyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate

InChI

InChI=1S/C30H21NO9/c1-36-29(34)25-23(24-26(40-27(25)31)19-11-10-17(32)13-22(19)39-30(24)35)18-7-3-5-9-21(18)37-14-16-12-15-6-2-4-8-20(15)38-28(16)33/h2-13,23,32H,14,31H2,1H3

InChI Key

XYPSWFYTBXINPS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC2=C(C1C3=CC=CC=C3OCC4=CC5=CC=CC=C5OC4=O)C(=O)OC6=C2C=CC(=C6)O)N

Origin of Product

United States

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